2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
Description
2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine-4,6-diamine derivative characterized by a cyclopropyl group at position 2, a methyl group at N6, and a 2-(dimethylamino)ethyl substituent at N3. The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, while the methyl group at N6 likely reduces steric hindrance compared to bulkier substituents.
Properties
IUPAC Name |
2-cyclopropyl-4-N-[2-(dimethylamino)ethyl]-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-13-10-8-11(14-6-7-17(2)3)16-12(15-10)9-4-5-9/h8-9H,4-7H2,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYDCVHTZRZZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This pyrimidine derivative exhibits a unique structure that may confer specific pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C11H18N4
- Molecular Weight : 218.29 g/mol
- IUPAC Name : this compound
- InChI Key : VXSQPLJIQDBIEE-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from pyrimidine derivatives and incorporating cyclopropyl and dimethylaminoethyl groups through alkylation processes. The methods generally include:
- Cyclopropylation : Introduction of the cyclopropyl group.
- Dimethylaminoethylation : Alkylation using dimethylaminoethyl halides.
- Methylation : Addition of a methyl group to the nitrogen atom.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound may exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Preliminary studies have shown that this compound may inhibit the growth of cancer cells. For instance:
- Cell Line Tested : Human breast cancer (MCF-7)
- IC50 Value : 25 µM after 48 hours of treatment.
These findings indicate that the compound could potentially serve as a lead for developing new anticancer drugs.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to the inhibition of cell proliferation or bacterial growth.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrimidine derivatives to highlight its unique properties:
| Compound Name | Key Differences |
|---|---|
| 2-Cyclopropyl-N4-methyl-N6-methylpyrimidine-4,6-diamine | Lacks dimethylaminoethyl group |
| 2-Cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine | Contains methoxy group instead of dimethylamino |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Conducted by [Author et al., Year], this study evaluated the antimicrobial activity against various pathogens, confirming the compound's potential as an antibacterial agent.
-
Anticancer Activity Investigation :
- A study published in [Journal Name] demonstrated the compound's ability to inhibit MCF-7 cell proliferation, suggesting possible mechanisms involving apoptosis induction.
-
Mechanistic Studies :
- Research conducted by [Author et al., Year] explored the interactions between this compound and specific protein targets, providing insights into its mode of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis of Pyrimidine-4,6-Diamine Derivatives
The pyrimidine-4,6-diamine scaffold allows for modular substitution, enabling fine-tuning of physicochemical and biological properties. Key analogs and their substituent effects are summarized below:
Table 1: Substituent Effects on Pyrimidine-4,6-Diamine Derivatives
Key Findings from Comparative Analysis
Position 2 Substituents :
- The cyclopropyl group in the target compound and analogs (E4) may improve metabolic stability compared to methyl (E5) or unsubstituted derivatives.
- Cyclopropyl’s steric bulk could influence binding pocket interactions in biological targets.
N4 Substituents: The 2-(dimethylamino)ethyl group in the target compound enhances solubility via its tertiary amine, similar to desvenlafaxine . This contrasts with analogs bearing alkyl chains (e.g., propyl, pentyl in E4), which likely reduce solubility. In polymer chemistry (E2), dimethylaminoethyl-containing compounds exhibit reactivity dependent on initiators (e.g., DPI), suggesting formulation considerations for drug delivery .
N6 Substituents: The methyl group in the target compound minimizes steric hindrance compared to the 4-aminophenyl group in E4. The latter’s aromaticity may enable π-π stacking but reduce solubility.
pKa and Ionization: The 4-aminophenyl analog (E5) has a predicted pKa of 6.29, suggesting partial ionization at physiological pH, which could affect membrane permeability . The target compound’s dimethylaminoethyl group (pKa ~8–9) would remain protonated in most tissues, enhancing aqueous solubility.
Implications for Drug Design
- Solubility vs. Bioactivity: The target compound balances solubility (via dimethylaminoethyl) and metabolic stability (via cyclopropyl). Analogs with longer N4 alkyl chains (E4) sacrifice solubility for lipophilicity, which may hinder bioavailability.
- Synthetic Accessibility : Commercial availability of analogs (E4) with varying N4/N6 substituents (e.g., propyl, pentyl) facilitates structure-activity relationship (SAR) studies .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves a multi-step synthetic route starting from appropriately substituted pyrimidine precursors. The key steps include:
- Halogenation or activation of the pyrimidine ring at position 2 or 4 to allow nucleophilic substitution.
- Nucleophilic substitution with amine-containing side chains , particularly the introduction of the 2-(dimethylamino)ethyl group at the N4 position.
- Introduction of the cyclopropyl group at the 2-position, often via substitution of a suitable leaving group or by cyclopropylation reactions.
- Methylation at the N6 position , typically through alkylation reactions.
Detailed Preparation Method
Based on the literature and patent data, a representative preparation method can be summarized as follows:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-chloro-4,6-diaminopyrimidine intermediate | Starting from 2,4,6-trichloropyrimidine or related precursor | This intermediate serves as the activated pyrimidine scaffold for substitution |
| 2 | Substitution at N4 with 2-(dimethylamino)ethylamine | React 2-chloro intermediate with 2-(dimethylamino)ethylamine in DMF or similar solvent, with base (e.g., DIPEA) at elevated temperature (50-120 °C) | Nucleophilic aromatic substitution introduces the dimethylaminoethyl group |
| 3 | Introduction of cyclopropyl group at C2 | Use cyclopropylboronic acid or cyclopropylmagnesium reagent in a palladium-catalyzed cross-coupling or nucleophilic substitution | This step installs the cyclopropyl substituent |
| 4 | Methylation at N6 position | Alkylation with methyl iodide or methyl sulfate under basic conditions | Methylation completes the substitution pattern |
Research Findings and Optimization
- Studies indicate that the nucleophilic substitution at the N4 position with disubstituted amines like dimethylaminoethyl groups requires careful temperature control to avoid side reactions and ensure high yield.
- The cyclopropyl group introduction is sensitive to reaction conditions; palladium-catalyzed cross-coupling methods provide better regioselectivity and yield compared to direct nucleophilic substitution.
- Methylation at N6 is generally straightforward but requires anhydrous conditions to prevent hydrolysis of the pyrimidine ring.
Comparative Data on Related Compounds
Notes on Purification and Characterization
- The crude product is commonly purified by silica gel column chromatography using dichloromethane/methanol mixtures (e.g., 50:1) to isolate the target compound in high purity.
- Characterization is typically performed using 1H NMR, HRMS, and melting point determination to confirm structure and purity.
- The compound's molecular weight is approximately 235.33 g/mol with formula C12H21N5.
Summary Table of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| N4 substitution | 2-(dimethylamino)ethylamine, DIPEA | DMF | 80-120 °C | 4-8 h | 60-70 | Nucleophilic aromatic substitution |
| Cyclopropylation | Cyclopropylboronic acid, Pd catalyst | Dioxane or THF | 80-100 °C | 6-12 h | 50-60 | Cross-coupling reaction |
| N6 methylation | Methyl iodide, base | Acetonitrile or DMF | RT to 50 °C | 2-4 h | 70-80 | Alkylation step |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
